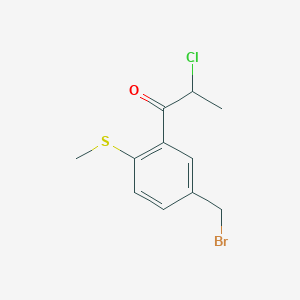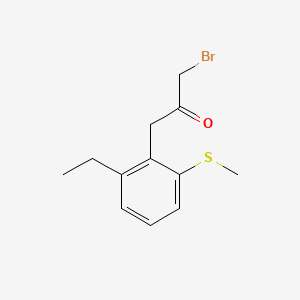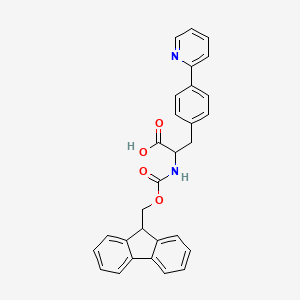
Picolinic acid, 2-cyclohexylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide typically involves the reaction of 2-pyridinecarboxylic acid with cyclohexylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow techniques and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The hydrazide group can participate in substitution reactions, where the cyclohexyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitriles, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may act as an inhibitor of certain enzymes, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarboxylic acid (Picolinic acid): A precursor to the hydrazide derivative, known for its role in metal ion chelation.
Nicotinic acid (Niacin): Another pyridinecarboxylic acid isomer, widely known for its use as a vitamin (Vitamin B3).
Isonicotinic acid: The third isomer of pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
101976-18-5 |
|---|---|
Molekularformel |
C12H17N3O |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N'-cyclohexylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-8-4-5-9-13-11)15-14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) |
InChI-Schlüssel |
DQICZWBXVCMYDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NNC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


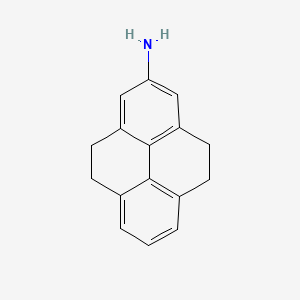
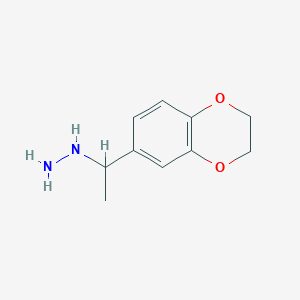
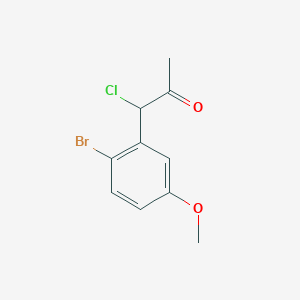

![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)





